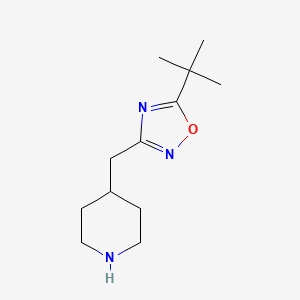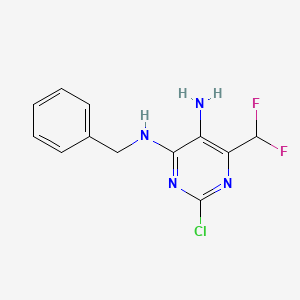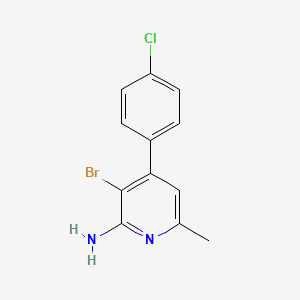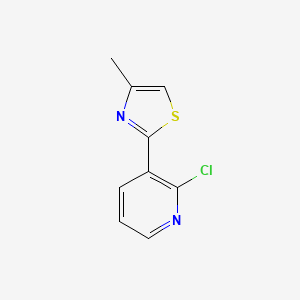
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid typically involves the bromination of a phthalazinone precursor followed by a series of chemical reactions to introduce the propanoic acid moiety. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone core play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Bromo-substituted compounds: Molecules with bromine atoms attached to aromatic rings.
Uniqueness
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is unique due to its specific combination of a bromine atom and a phthalazinone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it an interesting subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C11H9BrN2O3 |
|---|---|
分子量 |
297.10 g/mol |
IUPAC名 |
3-(7-bromo-1-oxophthalazin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-2-1-7-6-13-14(4-3-10(15)16)11(17)9(7)5-8/h1-2,5-6H,3-4H2,(H,15,16) |
InChIキー |
ZUFXIHGEISDCPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



